4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
“4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H15FN2O4S . It has an average mass of 398.408 Da and a mono-isotopic mass of 398.073669 Da . This compound is intended for research use only.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. Based on its molecular formula, we know that it has a certain mass and composition, but properties like melting point, boiling point, solubility, and others are not specified .Scientific Research Applications
COX-2 Inhibition for Pain and Inflammatory Conditions
A study by Hashimoto et al. (2002) discusses the synthesis and evaluation of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Organocatalytic Asymmetric Mannich Reaction
Li et al. (2019) developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, producing seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters. This reaction showed excellent yields, diastereo- and enantioselectivities, highlighting its importance in medicinal chemistry (Li, Lin, & Du, 2019).
Antitumor Activity
Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles for their antitumor properties, showing potent cytotoxicity against certain human breast cell lines while displaying biphasic dose-response relationships. These compounds, especially 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, are under pharmaceutical and preclinical development due to their selective toxicity and induction of cytochrome P450 CYP1A1, a key event for their antitumor specificity (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-13-11-15(8-9-17(13)22)29(26,27)23-14-7-10-19-16(12-14)21(25)24(2)18-5-3-4-6-20(18)28-19/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAIKKREEOMOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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